molecular formula C36H75BO3 B1584584 Boric acid, tridodecyl ester CAS No. 2467-15-4

Boric acid, tridodecyl ester

Cat. No.: B1584584
CAS No.: 2467-15-4
M. Wt: 566.8 g/mol
InChI Key: HWJYGSDXNANCJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Boronic acids, including boric acid, tridodecyl ester, are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols .


Molecular Structure Analysis

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They have a vacant p orbital due to having only six valence electrons, leading to a deficiency of two electrons . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .


Chemical Reactions Analysis

Boronic acids, including this compound, are known to react with 1,2- and 1,3-diols, forming five-membered boronate esters . They can also form bonds with nucleophilic amino acid side chains such as that of serine .

Scientific Research Applications

Esterification and Catalysis

  • Boric acid is effectively used in the esterification of carboxylic acids, which is a key reaction in organic synthesis. This process is environmentally friendly as it occurs under solvent-free and catalyst-free conditions. The esterification products have wide applications as plasticizers and lubricants (Mansoori, Seyidov Tataroglu, & Sadaghian, 2005).
  • Boric acid has shown high efficiency in catalyzing esterification reactions, especially those involving alpha-hydroxycarboxylic acids. Such chemoselective esterifications are crucial for the synthesis of various organic compounds (Houston, Wilkinson, & Blanchfield, 2004).

Industrial and Chemical Applications

  • Boric acid esters are widely used in industrial applications. They are utilized as polymer additives, in hydraulic fluids and lubricants, as biocides, and in hydrocarbon oxidation. These esters range from colorless liquids to solids with high melting points, indicating their versatility in various applications (Docks, 2000).
  • They also find application in the field of wood preservation and organic synthesis, attributed to boron's low toxicity towards mammals (Vogels & Westcott, 2011).

Catalytic Reactions and Synthesis

  • In the realm of chemical synthesis, boric acid serves as an effective catalyst for various reactions, including the oxidation of sulfides and conjugate addition reactions, due to its eco-friendly and high-efficiency characteristics (Rostami & Akradi, 2010).
  • Additionally, boric acid is utilized as a precatalyst for hydroboration reactions, demonstrating its versatility and safety in metal-free reduction processes (Légaré Lavergne, To, & Fontaine, 2021).

Corrosion Inhibition and Protective Applications

  • Boric acid esters have been researched for their protective effectiveness in anticorrosive applications, particularly for agricultural and forestry machinery. They demonstrate significant potential in slowing or halting corrosion, making them valuable in industrial maintenance (Gaidar, Nizamov, Golubev, & Golubev, 2018).

Pharmaceutical and Biochemical Use

  • While avoiding details on drug use and side effects, it's worth noting that boric acid is investigated for its potential in pharmaceutical formulations, acting as a buffer or an adjuvant. It forms reversible reactions with various biomolecules, influencing the stability and reactivity of pharmaceutical compounds (Lopalco, Lopedota, Laquintana, Denora, & Stella, 2020).

Polymer Modification and Flame Retardancy

  • Boric acid esters are integral in modifying polymers to enhance properties like thermal resistance and flammability. They play a crucial role in the synthesis of specialized materials such as polyurethane foams (Chmiel, Lubczak, & Stagraczynski, 2017).
  • They are also used in flame retardant finishing of textiles, where they show synergistic effects with nitrogen-containing compounds, enhancing the flame retardancy of materials like cotton (Xie, Gao, & Zhang, 2013).

Mechanism of Action

Boric acid is reported to be a good precatalyst for the BH3-catalyzed hydroboration of esters . It’s suggested that inhibition of oxidative metabolism is a key antifungal mechanism, but inhibition of virulence probably contributes to therapeutic efficacy in vivo .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling boric acid, tridodecyl ester . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Boric acid has been reported as a good precatalyst for the BH3-catalyzed hydroboration of esters . This suggests potential future directions in the development of safer and greener precatalysts for the metal-free reduction of unsaturated species . Additionally, the development of novel materials that show a longer lifetime and that can be easily recycled is a growing area of interest .

Properties

IUPAC Name

tridodecyl borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H75BO3/c1-4-7-10-13-16-19-22-25-28-31-34-38-37(39-35-32-29-26-23-20-17-14-11-8-5-2)40-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJYGSDXNANCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCCCCCCCCCCCC)(OCCCCCCCCCCCC)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H75BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179405
Record name Boric acid, tridodecyl ester
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Molecular Weight

566.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2467-15-4
Record name Boric acid (H3BO3) O,O,O-tridodecyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2467-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Boric acid, tridodecyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl borate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=785
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Record name Boric acid, tridodecyl ester
Source EPA DSSTox
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Record name Tridodecyl borate
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Record name BORIC ACID, TRIDODECYL ESTER
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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